molecular formula C18H19BrN2O3 B5975101 N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B5975101
M. Wt: 391.3 g/mol
InChI Key: HGXQBBDZJIPMIE-KEBDBYFISA-N
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Description

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been investigated for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. In biochemistry, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been used as a tool to study the mechanism of action of various enzymes and proteins. In materials science, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been studied for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has also been shown to inhibit the activity of various metalloproteases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can induce apoptosis in cancer cells, inhibit cell proliferation, and decrease the activity of various enzymes and proteins. In vivo studies have shown that N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide has been shown to have a variety of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, one limitation of using N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. One area of interest is the development of new N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide derivatives with improved biological activity and selectivity. Another area of interest is the use of N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide as a tool to study the role of various enzymes and proteins in disease processes. Additionally, N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide may have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

Synthesis Methods

N'-(5-bromo-3-tert-butyl-2-hydroxybenzylidene)-2-hydroxybenzohydrazide can be synthesized by reacting 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde with 2-hydroxybenzohydrazide in the presence of a suitable solvent and catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.

properties

IUPAC Name

N-[(E)-(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-18(2,3)14-9-12(19)8-11(16(14)23)10-20-21-17(24)13-6-4-5-7-15(13)22/h4-10,22-23H,1-3H3,(H,21,24)/b20-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXQBBDZJIPMIE-KEBDBYFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NNC(=O)C2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(5-bromo-3-tert-butyl-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide

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